molecular formula C6H13Cl2NO B144134 4-(2-Chloroethyl)morpholine hydrochloride CAS No. 3647-69-6

4-(2-Chloroethyl)morpholine hydrochloride

Cat. No. B144134
Key on ui cas rn: 3647-69-6
M. Wt: 186.08 g/mol
InChI Key: NBJHDLKSWUDGJG-UHFFFAOYSA-N
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Patent
US04705840

Procedure details

An amount, 398.5 grams, of 2,6-dimethyl-N-(2-hydroxypropyl) morpholine (2.3 moles) was condensed with the free chloroamine obtained from 390.5 grams N-chloroethyl morpholine hydrochloride (2.3 moles) as described above to give 325.4 grams (55.7%) of the catalyst as a pale yellow oil, bp 122°-124° C. at 0.3 mm of Hg. The structure was confirmed by elemental analysis, calc. 62.9 C, 10.6 H, 9.8 N; found 62.2 C, 10.4 H, 9.8 N.
Quantity
2.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH:2]1[O:7][CH:6](C)[CH2:5][N:4]([CH2:9][CH:10](O)C)[CH2:3]1.[Cl:13]N>>[ClH:13].[Cl:13][CH2:10][CH2:9][N:4]1[CH2:5][CH2:6][O:7][CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.3 mol
Type
reactant
Smiles
CC1CN(CC(O1)C)CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mol
AMOUNT: MASS 390.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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